3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride
Description
3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Properties
Molecular Formula |
C8H17ClN4 |
|---|---|
Molecular Weight |
204.70 g/mol |
IUPAC Name |
3-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H16N4.ClH/c1-6(2)8-10-7(11-12-8)4-3-5-9;/h6H,3-5,9H2,1-2H3,(H,10,11,12);1H |
InChI Key |
POKRWFFHXIGUDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NNC(=N1)CCCN.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the introduction of the propan-1-amine group. The reaction conditions often involve the use of catalysts and specific reagents to ensure the desired product is obtained with high yield and purity.
Formation of the Triazole Ring: The triazole ring can be synthesized by reacting hydrazine with an appropriate nitrile under acidic conditions.
Introduction of the Propan-1-amine Group: The triazole intermediate is then reacted with propan-1-amine in the presence of a base such as sodium hydroxide.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding triazole ketones, while reduction can produce triazole alcohols.
Scientific Research Applications
3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Industry: It serves as an intermediate in the synthesis of other complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: A structurally related compound with similar pharmacological properties.
Propylamine: Another amine derivative with comparable chemical reactivity.
Uniqueness
3-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propan-1-amine hydrochloride is unique due to its specific triazole structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various biological targets makes it a valuable compound in research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
